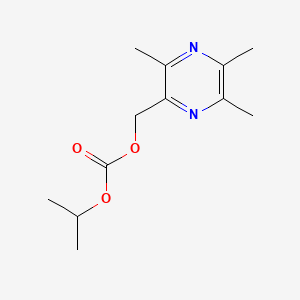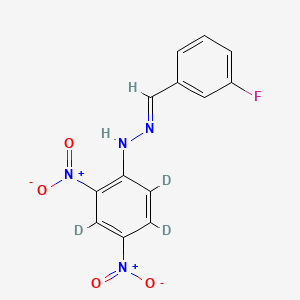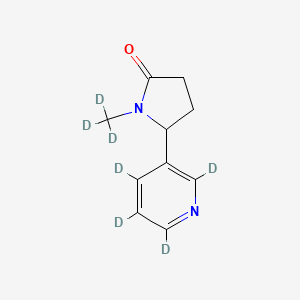
KRAS inhibitor-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS inhibitor-15 is a small molecule compound designed to inhibit the activity of the KRAS protein, a small GTPase that is frequently mutated in various cancers. KRAS mutations are implicated in approximately 25-30% of all human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . The development of KRAS inhibitors, such as this compound, represents a significant advancement in targeted cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-15 involves the design and synthesis of purine and pyrimidine analogs. These compounds are synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization reactions . The reaction conditions typically involve the use of organic solvents, such as dimethylformamide, and catalysts, such as palladium on carbon, to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The use of automated synthesis and purification systems can also enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
KRAS inhibitor-15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can convert the compound to its reduced form, potentially altering its efficacy.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives can be further tested for their efficacy in inhibiting KRAS activity and their potential as therapeutic agents .
Scientific Research Applications
KRAS inhibitor-15 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of KRAS inhibitors.
Biology: It is used to investigate the biological pathways and molecular mechanisms involved in KRAS-mediated signaling.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers with KRAS mutations.
Mechanism of Action
KRAS inhibitor-15 exerts its effects by directly binding to the KRAS protein and inhibiting its activity. The compound targets specific mutations in the KRAS gene, such as the G12C mutation, and prevents the protein from activating downstream signaling pathways that promote cell growth and proliferation . By inhibiting KRAS activity, this compound can reduce tumor growth and enhance the effectiveness of other cancer therapies .
Comparison with Similar Compounds
KRAS inhibitor-15 is unique compared to other KRAS inhibitors due to its specific targeting of the G12C mutation and its ability to inhibit both the active and inactive states of the KRAS protein . Similar compounds include:
Sotorasib (AMG 510): A KRAS G12C inhibitor that has been approved by the FDA for the treatment of non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor currently being investigated in clinical trials.
Pan-KRAS inhibitors: Compounds that target multiple KRAS mutations and have broader applications in cancer therapy.
This compound stands out due to its high specificity and potency in targeting KRAS mutations, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C20H17Cl2FN4OS |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
1-[4-[6-(5-amino-2-chlorophenyl)-5-chloro-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H17Cl2FN4OS/c1-2-16(28)26-5-7-27(8-6-26)20-13-10-15(22)17(18(23)19(13)25-29-20)12-9-11(24)3-4-14(12)21/h2-4,9-10H,1,5-8,24H2 |
InChI Key |
RIJPTYRYUVYJJH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C=CC(=C4)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)





![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)




![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)


